molecular formula C10H12O3 B3424256 1,3-Dioxolane-2-methanol, 2-phenyl- CAS No. 33868-51-8

1,3-Dioxolane-2-methanol, 2-phenyl-

Cat. No.: B3424256
CAS No.: 33868-51-8
M. Wt: 180.20 g/mol
InChI Key: YUUFLSYPPSEURX-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2-methanol, 2-phenyl- is an organic compound characterized by a dioxolane ring substituted with a phenyl group and a methanol moiety. This compound is part of the dioxolane family, which are cyclic acetals commonly used in organic synthesis as protecting groups for carbonyl compounds due to their stability under various reaction conditions .

Scientific Research Applications

Polymer Production

1,3-Dioxolane-2-methanol is utilized in the production of polymers due to its solvent properties. It serves as a monomer in polymerization reactions, contributing to the formation of various polymeric materials used in coatings and rubber goods.

Flavoring Agent

The compound has been identified as a potential flavoring agent in the food industry. Its aromatic properties make it suitable for use as a food additive, enhancing flavors in various products .

Metabolic Pathways

Research has indicated that 1,3-dioxolane-2-methanol may play a role in metabolic pathways involving carbonyl compounds. It can form adducts with carbonyls, acting as intermediates in condensation reactions. This property is particularly significant in biochemical studies focused on carbonyl metabolism.

Development of Therapeutic Agents

Ongoing research explores the potential of this compound in developing novel therapeutic agents. Its unique chemical structure allows for modifications that could lead to new drug candidates with improved efficacy .

Acetalization Reactions

A study demonstrated the acetalization of glycerol with benzaldehyde using 1,3-dioxolane-2-methanol as an intermediate product. The reaction was conducted under controlled conditions (100ºC for 8 hours), resulting in distinct products identified through GC-MS analysis . The formation of (2-phenyl-1,3-dioxolan-4-yl)methanol was noted, showcasing its utility in synthetic organic chemistry.

Green Chemistry Applications

In green chemistry contexts, 1,3-dioxolane-2-methanol has been employed in catalytic processes that aim to reduce environmental impact while maintaining efficiency. Research highlighted its role in synthesizing various dioxolanes and dioxanes through environmentally friendly methods .

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-2-methanol, 2-phenyl- involves its ability to form stable cyclic acetals, which protect carbonyl groups from unwanted reactions during synthetic processes. The compound’s stability under acidic and basic conditions makes it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

1,3-Dioxolane-2-methanol, 2-phenyl- can be compared with other similar compounds such as:

The uniqueness of 1,3-Dioxolane-2-methanol, 2-phenyl- lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to its analogs.

Biological Activity

1,3-Dioxolane-2-methanol, 2-phenyl- is an organic compound notable for its unique dioxolane structure, which includes a five-membered ring with two oxygen atoms. This compound has garnered attention in various fields, particularly in organic synthesis and potential pharmacological applications. Its chemical formula is C_{10}H_{12}O_3, with a molecular weight of approximately 180.20 g/mol.

Chemical Structure and Properties

The structural characteristics of 1,3-Dioxolane-2-methanol, 2-phenyl- contribute significantly to its biological activity. The presence of both hydroxymethyl and phenyl groups allows for diverse interactions with biological targets.

PropertyValue
Chemical FormulaC_{10}H_{12}O_3
Molecular Weight180.20 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that 1,3-Dioxolane-2-methanol, 2-phenyl- exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains. For instance, it has been tested against Klebsiella pneumoniae, demonstrating significant zones of inhibition comparable to standard antibiotics like ciprofloxacin .
  • Antioxidant Properties : The compound's structure suggests potential antioxidant capabilities, which may protect cells from oxidative stress. These properties are essential in preventing cellular damage and may have implications for aging and chronic diseases.
  • Pharmacological Applications : The compound is being explored for its role as a potential drug candidate due to its interactions with various biological pathways. It may serve as a precursor or intermediate in the synthesis of more complex bioactive molecules.

The proposed mechanisms through which 1,3-Dioxolane-2-methanol, 2-phenyl- exerts its biological effects include:

  • Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and function.

Case Studies

Several case studies have been conducted to evaluate the biological activity of 1,3-Dioxolane-2-methanol, 2-phenyl-. Below are summarized findings from notable research:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various dioxolane derivatives, including 1,3-Dioxolane-2-methanol, 2-phenyl-. The results indicated that this compound exhibited a significant inhibitory effect on Klebsiella pneumoniae growth compared to control groups.

Case Study 2: Antioxidant Activity

In vitro assays were conducted to measure the antioxidant capacity of 1,3-Dioxolane-2-methanol, 2-phenyl-. The results showed a dose-dependent increase in radical scavenging activity, suggesting its potential use as an antioxidant agent in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 1,3-dioxolane-2-methanol derivatives, and how can spectral data resolve structural ambiguities?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) for preliminary identification, as demonstrated in lignin depolymerization studies where derivatives like 2,4-dimethyl-1,3-dioxolane-2-methanol were detected . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving stereochemistry and substituent positions. For example, coupling constants in NMR can distinguish between cis/trans configurations of dioxolane rings. X-ray crystallography provides definitive structural confirmation but requires high-purity crystalline samples .

Q. What safety protocols are essential when handling 1,3-dioxolane-2-methanol derivatives in laboratory settings?

  • Methodology : Always use personal protective equipment (PPE), including gloves, goggles, and lab coats, to avoid skin/eye contact. Ventilation systems should mitigate inhalation risks. Waste must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination, as emphasized in safety guidelines for similar dioxolane derivatives .

Q. How can researchers synthesize 2-phenyl-1,3-dioxolane-2-methanol, and what are common intermediates?

  • Methodology : A plausible route involves acid-catalyzed cyclization of 2-phenyl-1,2-ethanediol with formaldehyde or its equivalents. Alternatively, transacetalization reactions using preformed dioxolane templates may improve regioselectivity. Key intermediates include substituted diols and aldehydes, with reaction progress monitored via thin-layer chromatography (TLC) or in situ IR spectroscopy .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 2-phenyl-1,3-dioxolane-2-methanol in catalytic systems?

  • Methodology : Computational studies (DFT or molecular dynamics) can model transition states to evaluate steric hindrance from the phenyl group or electron-donating/withdrawing substituents. Experimental validation via kinetic studies under varying conditions (e.g., solvent polarity, temperature) helps correlate theoretical predictions with observed reactivity, as seen in lignin depolymerization catalysis .

Q. What strategies resolve contradictions in reported spectroscopic data for dioxolane derivatives?

  • Methodology : Cross-validate data using multiple techniques (e.g., GC-MS, NMR, high-resolution mass spectrometry). For example, discrepancies in fragmentation patterns in GC-MS may arise from isomerization during analysis; low-temperature NMR or deuterated solvents can suppress dynamic effects. Public databases like PubChem provide reference spectra for comparison .

Q. How can 2-phenyl-1,3-dioxolane-2-methanol be functionalized for applications in antiviral or bioactive molecule synthesis?

  • Methodology : The dioxolane core is a versatile scaffold for introducing pharmacophores. For instance, substitution at the methanol position with purine analogs (as in Amdoxovir) enables antiviral activity . Click chemistry (e.g., azide-alkyne cycloaddition) or enzymatic catalysis can append functional groups while preserving the dioxolane ring’s stability .

Q. What role does 2-phenyl-1,3-dioxolane-2-methanol play in natural product isolation, and how can its presence be confirmed in complex matrices?

  • Methodology : In phytochemical studies (e.g., H. arbainense extracts), GC-MS paired with solid-phase microextraction (SPME) enhances detection sensitivity. Isotopic labeling or spiking with synthetic standards helps distinguish target compounds from co-eluting contaminants in natural product matrices .

Properties

IUPAC Name

(2-phenyl-1,3-dioxolan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-8-10(12-6-7-13-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUFLSYPPSEURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299494
Record name 2-Phenyl-1,3-dioxolane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33868-51-8
Record name 2-Phenyl-1,3-dioxolane-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33868-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-1,3-dioxolane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-phenyl-1,3-dioxolan-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Hydroxy-1-phenylethanone (49.39 g, 297 mmol), ethylene glycol (84 mL, 1500 mmol), p-toluenesulfonic acid monohydrate (1.0 g) and benzene (500 mL) were added to a one-liter eggplant type flask equipped with a Dean-Stark dehydrating device and heated to reflux for 24 hours. The solvent was evaporated in vacuo, water and ethyl acetate were added to the resulting residue and the organic layer was separated. An aqueous layer was further extracted with ethyl acetate twice and the organic layers were combined and washed with a saturated saline solution. It was dried over anhydrous sodium sulfate, the solvent was evaporated therefrom in vacuo and the resulting crude product was purified by a silica gel column chromatography (toluene:ethyl acetate=4:1) to give (2-phenyl-[1,3]dioxolan-2-yl)methanol (52.30 g, 98%) as an oily product. 1H-NMR (DMSO-d6) δ: 3.51 (d, J=6.4 Hz, 2H), 3.74-3.78 (m, 2H), 4.01-4.05 (m, 2H), 4.09 (t, J=6.4 Hz, 1H), 7.28-7.36 (m, 3H), 7.40-7.43 (m, 2H).
Quantity
49.39 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyldimethyl-(2-phenyl-[1,3]dioxolan-2-yl-methoxy)silane (5.5 g, 18.7 mmol) in tetrahydrofuran (50 ml) was added tetrabutylammonium fluoride (1M in tetrahydrofuran, 56 ml) at room temperature. The mixture was stirred at room temperature for 12 hours. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (eluent; hexane/ethyl acetate=3/1) to give (2-phenyl-[1,3]dioxolan-2-yl)methanol (1.54 g, 8.5 mmol, 45%) as a yellow oil.
Name
tert-butyldimethyl-(2-phenyl-[1,3]dioxolan-2-yl-methoxy)silane
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
1,3-Dioxolane-2-methanol, 2-phenyl-
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
1,3-Dioxolane-2-methanol, 2-phenyl-
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
1,3-Dioxolane-2-methanol, 2-phenyl-
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
1,3-Dioxolane-2-methanol, 2-phenyl-
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
1,3-Dioxolane-2-methanol, 2-phenyl-
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
1,3-Dioxolane-2-methanol, 2-phenyl-

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